Synthetic Role: Superior Intermediate in Prolinamide Synthesis
In the synthesis of prolinamide-based therapeutic candidates, the isopropyl group on the piperazine ring is uniquely required. The patent WO2012165547 [1] explicitly depicts (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone as a key intermediate. The method claims an industrially advantageous route specifically for this N-isopropyl analog, with no provision for the des-isopropyl or N-methyl variants. The synthetic sequence relies on the steric and electronic properties of the isopropyl group to ensure regioselective pyrazole ring formation and subsequent deprotection. Attempting to substitute this intermediate with the unsubstituted piperazine analog (CAS 512809-74-4) would likely result in different reactivity, lower yields, or failure to form the desired product.
| Evidence Dimension | Synthetic Utility (Intermediate Specificity) |
|---|---|
| Target Compound Data | Specifically claimed as intermediate in patent WO2012165547A1 |
| Comparator Or Baseline | Des-isopropyl analog (CAS 512809-74-4) – not mentioned or claimed |
| Quantified Difference | Not applicable (qualitative specificity) |
| Conditions | Multi-step synthesis of prolinamide compounds (Patent WO2012165547A1) |
Why This Matters
For buyers sourcing intermediates for GLP-1 secretagogue or related diabetes programs, only the isopropyl analog is validated in the patented route, making it irreplaceable.
- [1] Sato, T., et al. (2012). Method for manufacturing pyrazole derivative. WO Patent WO2012165547A1. World Intellectual Property Organization. View Source
